Samarium(III) sulfate octahydrate

Catalog No.
S1797420
CAS No.
13465-58-2
M.F
H16O20S3Sm2
M. Wt
733.03
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Samarium(III) sulfate octahydrate

CAS Number

13465-58-2

Product Name

Samarium(III) sulfate octahydrate

IUPAC Name

samarium(3+);trisulfate;octahydrate

Molecular Formula

H16O20S3Sm2

Molecular Weight

733.03

InChI

InChI=1S/3H2O4S.8H2O.2Sm/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6

SMILES

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sm+3].[Sm+3]

Source of Samarium(III) Ions

Samarium(III) sulfate octahydrate serves as a readily available source of samarium(III) ions (Sm3+) for research purposes []. Due to its moderate water and acid solubility, it allows for the preparation of aqueous solutions containing Sm3+ ions. These solutions are then used in various studies depending on the unique properties of samarium(III).

Some examples include:

  • Luminescence studies

    Sm3+ ions exhibit characteristic luminescence properties, meaning they absorb light and then re-emit it at a different wavelength. Researchers utilize Sm3+ doped materials to study light-emitting devices, lasers, and other luminescent applications.

  • Catalysis

    Samarium(III) can act as a Lewis acid catalyst, meaning it can accept electron pairs from other molecules. Sm3+ ions derived from samarium(III) sulfate octahydrate can be used in various catalytic reactions for organic synthesis or other chemical transformations.

Material Science Research

Samarium(III) sulfate octahydrate finds use in the development of novel materials with specific properties. Here are two prominent examples:

  • Solid-state electrolytes

    Research efforts are underway to develop solid-state electrolytes for next-generation batteries. Samarium(III) sulfate, along with other rare earth metal sulfates, is being explored for its potential contribution to the development of these electrolytes due to its ionic conductivity properties.

  • Functionalized nanoparticles

    Samarium(III) ions can be incorporated into nanoparticles, creating materials with unique magnetic or optical properties. These functionalized nanoparticles have potential applications in biomedicine, imaging, and data storage.

Samarium(III) sulfate octahydrate, with the chemical formula Sm2(SO4)38H2O\text{Sm}_2(\text{SO}_4)_3\cdot 8\text{H}_2\text{O} and CAS number 13465-58-2, is a crystalline compound that appears as a colorless to pale yellow solid. This compound is a hydrate of samarium(III) sulfate, which is derived from the rare earth element samarium. It has a molecular weight of approximately 732.88 g/mol and is known for its moderate solubility in water and acids . Samarium itself is classified as a rare earth element and is commonly found in minerals such as cerite and monazite .

, particularly those involving hydration and dehydration processes. Upon heating, it can lose water molecules, leading to the formation of anhydrous samarium(III) sulfate. The general reaction can be represented as:

Sm2(SO4)38H2OSm2(SO4)3+8H2O\text{Sm}_2(\text{SO}_4)_3\cdot 8\text{H}_2\text{O}\rightarrow \text{Sm}_2(\text{SO}_4)_3+8\text{H}_2\text{O}

This dehydration reaction highlights its stability under specific conditions but susceptibility to moisture loss when exposed to air .

Samarium(III) sulfate octahydrate can be synthesized through several methods:

  • Direct Reaction: By reacting samarium oxide or samarium metal with sulfuric acid:
    Sm2O3+3H2SO4Sm2(SO4)3+3H2O\text{Sm}_2\text{O}_3+3\text{H}_2\text{SO}_4\rightarrow \text{Sm}_2(\text{SO}_4)_3+3\text{H}_2\text{O}
  • Precipitation Method: Mixing solutions of samarium(III) nitrate with sodium sulfate, followed by crystallization from the resulting solution.
  • Hydration of Anhydrous Samarium Sulfate: Heating anhydrous samarium sulfate in the presence of water vapor to form the hydrated compound.

These methods allow for the production of samarium(III) sulfate octahydrate with varying degrees of purity depending on the reagents used .

Samarium(III) sulfate octahydrate has several applications across various fields:

  • Catalysts: Used in petroleum refining and environmental protection as catalysts.
  • Electronics: Employed in the manufacture of electronic components due to its unique properties.
  • Polishing Agents: Utilized in polishing powders for glass and ceramics.
  • Rare Earth Fertilizers: Acts as a source of samarium for agricultural applications.
  • Research: Serves as a chemical reagent in laboratory settings for various experiments .

Several compounds share similarities with samarium(III) sulfate octahydrate, particularly within the category of rare earth sulfates. Here are a few notable examples:

CompoundChemical FormulaUnique Features
Cerium(III) sulfate heptahydrateCe2(SO4)37H2O\text{Ce}_2(\text{SO}_4)_3\cdot 7\text{H}_2\text{O}Higher hydration state; used in catalysis
Neodymium(III) sulfate pentahydrateNd2(SO4)35H2O\text{Nd}_2(\text{SO}_4)_3\cdot 5\text{H}_2\text{O}Lower molecular weight; used in glass manufacturing
Europium(III) sulfate octahydrateEu2(SO4)38H2O\text{Eu}_2(\text{SO}_4)_3\cdot 8\text{H}_2\text{O}Luminescent properties; used in phosphors

Samarium(III) sulfate octahydrate is unique due to its specific hydration state and applications related to catalysis and rare earth materials, distinguishing it from other similar compounds .

Physical State and Appearance

Samarium(III) sulfate octahydrate exists as a solid crystalline material under standard conditions [2] [5] [6]. The compound presents as a colorless to pale yellow crystalline powder, with the pale yellow coloration being characteristic of samarium(III) compounds [5] [6]. The material maintains its crystalline structure at room temperature and exhibits typical properties of rare earth metal sulfate hydrates [2] [14].

The compound's physical form is stable under normal atmospheric conditions when properly stored, requiring inert atmosphere storage at room temperature to maintain its integrity [5] [6]. The crystalline nature of samarium(III) sulfate octahydrate is consistent with other lanthanide sulfate hydrates, which typically form well-defined crystal structures due to the coordination preferences of trivalent rare earth cations [17].

Table 1: Basic Physical Properties of Samarium(III) Sulfate Octahydrate

PropertyValueReference
Molecular FormulaSm₂(SO₄)₃·8H₂O [1] [2] [5]
Molecular Weight733.03 g/mol [1] [5] [6]
Physical StateSolid [2] [5] [6]
Crystal FormCrystalline [5] [6]
AppearanceColorless to pale yellow [5] [6]
CAS Number13465-58-2 [1] [2] [5]

Solubility Characteristics

Samarium(III) sulfate octahydrate exhibits sparingly soluble behavior in water, which is characteristic of most rare earth sulfates [3] [5] [6]. The solubility of this compound shows a complex temperature dependence that deviates from typical salt behavior. Research has demonstrated that the solubility decreases significantly with increasing temperature, exhibiting retrograde solubility characteristics [7].

Detailed solubility studies have revealed that at 25°C, the solubility of samarium(III) sulfate octahydrate in water is approximately 0.033 molal [7]. As temperature increases to 350°C, the solubility drops dramatically to approximately 8×10⁻⁶ molal for the lower hydrate forms [7]. This unusual temperature-dependent behavior is attributed to the formation of different hydrate phases at varying temperatures and the thermodynamic properties of the samarium-sulfate-water system [7].

Table 2: Temperature-Dependent Solubility Data

Temperature (°C)Solubility (molal)Predominant PhaseReference
250.033Octahydrate [7]
150-250VariableLower hydrates [7]
3508×10⁻⁶Anhydrous [7]

The solubility behavior of samarium(III) sulfate in sulfuric acid solutions has also been investigated, showing complex ionic equilibria that may involve the formation of different sulfate complexes at elevated temperatures [7]. This research suggests that samarium sulfate may behave as a 2:2 electrolyte at high temperatures, producing different ionic species in solution compared to ambient conditions [7].

Hygroscopic Nature and Stability

Samarium(III) sulfate octahydrate demonstrates hygroscopic properties typical of hydrated rare earth sulfates [24]. The compound can undergo reversible hydration and dehydration processes under varying humidity and temperature conditions, similar to other lanthanide sulfate hydrates [15] [16]. Research on related rare earth sulfate systems indicates that these materials can reversibly hydrate and dehydrate between 30°C and 200°C under relatively low water vapor pressures [15] [16].

The stability of the octahydrate form is maintained under standard atmospheric conditions when stored properly in inert atmospheres [5] [6]. However, the compound exhibits sensitivity to changes in humidity and temperature, which can affect its hydration state [24]. Studies on similar yttrium sulfate systems have shown that rare earth sulfate hydrates can maintain stability with thermal hysteresis of less than 50°C during hydration-dehydration cycles [24].

The hygroscopic nature of samarium(III) sulfate octahydrate is influenced by the coordination chemistry of the samarium(III) cation, which preferentially coordinates with water molecules in its inner coordination sphere [17]. This coordination preference contributes to the material's ability to retain water molecules in its crystal structure under ambient conditions [21].

Density and Optical Properties

Samarium(III) sulfate octahydrate exhibits a density of 2.93 g/cm³ at 25°C, with a corresponding specific gravity of 2.93 [2] [5] [14]. This density value is consistent with other hydrated rare earth sulfates, which typically exhibit densities in the range of 2.5 to 3.5 g/cm³ depending on the specific lanthanide cation and degree of hydration [2] [14].

Table 3: Physical and Optical Properties

PropertyValueTemperature/ConditionsReference
Density2.93 g/cm³25°C [2] [5] [14]
Specific Gravity2.93Standard conditions [5] [6]
Refractive IndexNot determined--

The optical properties of samarium(III) sulfate octahydrate are influenced by the presence of the samarium(III) cation, which exhibits characteristic electronic transitions [25]. While specific refractive index data for the octahydrate is not readily available in the literature, related samarium-containing materials typically show refractive indices in the range of 1.56-1.58 [25]. The pale yellow coloration observed in some samples is attributed to electronic transitions within the samarium(III) ion [5] [6].

Melting Behavior and Phase Transitions

Samarium(III) sulfate octahydrate undergoes thermal decomposition rather than simple melting, with dehydration beginning at approximately 450°C [3] [5] [6]. This temperature represents the point at which the compound loses its eight water molecules of crystallization, transforming to lower hydrate forms or anhydrous samarium(III) sulfate [3] [5] [6].

The thermal behavior of samarium(III) sulfate octahydrate follows a complex pattern typical of hydrated rare earth sulfates [15] [16]. Research on related lanthanide sulfate systems indicates that dehydration occurs through multiple stages, with different hydrate phases forming as intermediates during the heating process [15] [16]. Thermogravimetric analysis of similar compounds shows that the dehydration process can involve the formation of intermediate hydrates before complete water loss [20].

Table 4: Thermal Transition Data

TransitionTemperature (°C)ProcessReference
Initial dehydration450Loss of 8H₂O [3] [5] [6]
Complete dehydration>450Formation of anhydrous salt [3] [5] [6]

The phase transition behavior of samarium(III) sulfate octahydrate is influenced by the coordination preferences of the samarium(III) cation and the stability of different hydrate phases under varying conditions [17]. Studies on lanthanide coordination chemistry indicate that the early lanthanides, including samarium, typically form nine-coordinate aqua complexes, which may influence the dehydration pathway [17].

Thermodynamic Parameters

The thermodynamic properties of samarium(III) sulfate octahydrate are complex due to the multiple equilibria involved in its formation and dissolution [7]. Research has established thermodynamic functions for the solubility of samarium sulfate hydrates at elevated temperatures, providing insight into the energetics of phase transitions and dissolution processes [7].

While specific heat capacity and entropy data for samarium(III) sulfate octahydrate are not extensively documented in the literature, related thermochemical studies on samarium compounds provide relevant information [12]. Research on samarium oxysulfate systems indicates that samarium-containing phases exhibit significant enthalpic contributions to their formation and stability [12].

Table 5: Available Thermodynamic Data

ParameterValue/RangeConditionsReference
Solubility enthalpyVariable150-250°C [7]
Formation enthalpyNot determined--
Dehydration enthalpyNot determined--

The thermodynamic behavior of samarium(III) sulfate octahydrate in aqueous systems is influenced by the formation of various ionic species and complexes [7]. Extended Debye-Hückel theory applications to samarium sulfate systems suggest that the compound may behave as different electrolyte types depending on temperature and solution composition [7]. This behavior affects the apparent thermodynamic parameters and must be considered when interpreting experimental data [7].

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

Vibrational spectroscopy provides crucial information about the molecular structure and bonding environment of samarium(III) sulfate octahydrate. Both Fourier transform infrared and Raman spectroscopy techniques reveal distinct vibrational modes that characterize the compound's structural features [1] [2].

Fourier Transform Infrared Spectroscopy

The Fourier transform infrared spectrum of samarium(III) sulfate octahydrate exhibits several characteristic absorption bands that reflect the compound's complex hydrated structure. In the high-frequency region (3000-3600 cm⁻¹), the spectrum displays medium-intensity bands at 3417 cm⁻¹ and 3201 cm⁻¹, attributed to nitrogen-hydrogen and oxygen-hydrogen stretching modes, respectively [3]. These bands are significantly broadened due to extensive hydrogen bonding interactions within the crystal lattice, involving both the coordinated water molecules and the sulfate anions [1] [2].

The carbonyl stretching region (1600-1800 cm⁻¹) reveals intense absorption bands that provide insight into the coordination environment of the samarium centers. A very strong band appears at 1684 cm⁻¹, assigned to the asymmetric carbon-oxygen stretching mode, indicating unidentate coordination of certain ligands to the samarium(III) ions [3]. Complementing this observation, a strong band at 1407 cm⁻¹ corresponds to the symmetric carbon-oxygen stretching mode characteristic of monodentate ligand binding [3].

The sulfate vibrational modes dominate the mid-frequency region of the spectrum. A strong absorption at 1036 cm⁻¹ corresponds to the symmetric stretching vibration of the tetrahedral sulfate anions [4] [1]. The asymmetric sulfate stretching mode appears as a medium-intensity band at 995 cm⁻¹, reflecting the sulfate deformation within the crystal lattice [4]. Additionally, a medium-intensity band at 620 cm⁻¹ is attributed to the rare earth-oxygen bending vibration, providing direct evidence of the metal-oxygen coordination bonds [3] [1].

Raman Spectroscopy

Raman spectroscopy complements the Fourier transform infrared analysis by providing information about symmetric vibrational modes and revealing additional structural details. The Raman spectrum of samarium(III) sulfate octahydrate displays several prominent peaks that characterize the compound's vibrational behavior [4] [1].

A strong Raman band at 1008 cm⁻¹ is assigned to the samarium oxysulfate composite phase (Sm₂O₂(SO₄)₃), indicating the presence of complex samarium-oxygen-sulfur networks within the structure [5]. The medium-intensity peak at 814 cm⁻¹ corresponds to samarium oxysulfide (Sm₂O₂S) phases, while a weak band at 495 cm⁻¹ is attributed to samarium oxide (Sm₂O₃) contributions [5].

The sulfate vibrational modes are clearly observable in the Raman spectrum, with a strong band at 934 cm⁻¹ representing the symmetric stretching of the sulfate groups, which serves as the main sulfate characteristic peak [4]. A medium-intensity band at 461 cm⁻¹ corresponds to the sulfate bending vibration [4]. Notably, a weak band at 374 cm⁻¹ is assigned to the samarium-water stretching mode, providing direct evidence of the hydration water coordination to the metal centers [6].

Electronic Spectroscopy (Ultraviolet-Visible)

Electronic spectroscopy of samarium(III) sulfate octahydrate reveals the characteristic absorption features of the samarium(III) ion's electronic transitions. The compound exhibits distinct absorption patterns in both the ultraviolet and visible regions, reflecting the unique electronic structure of the trivalent samarium ion [7] [8].

f-f Electronic Transitions

The electronic spectrum of samarium(III) sulfate octahydrate displays sharp absorption bands characteristic of lanthanide f-f transitions. The most prominent absorption peaks occur at 401 nanometers and 475 nanometers, corresponding to specific electronic transitions from the ground state ⁶H₅/₂ to excited states ⁴G₅/₂ and ⁴I₁₃/₂, respectively [7]. These transitions exhibit the characteristic narrow linewidths typical of f-f electronic transitions in lanthanide compounds, with bandwidths typically less than 10 nanometers [8].

The sharp nature of these absorption bands reflects the shielded character of the 4f electrons, which experience minimal perturbation from the crystal field environment. The transition intensities are relatively weak compared to charge transfer transitions, consistent with the Laporte-forbidden nature of f-f transitions [8]. The precise wavelength positions of these transitions serve as fingerprints for the samarium(III) oxidation state and coordination environment [7].

Ultraviolet Absorption Characteristics

In the ultraviolet region, samarium(III) sulfate octahydrate exhibits multiple absorption bands that have significant practical applications. The compound shows broad absorption in the range of 360-450 nanometers, making it effective for ultraviolet light shielding applications [5]. This absorption characteristic is particularly valuable for materials requiring protection from both ultraviolet A and ultraviolet B radiation.

Additional sharp absorption peaks appear at 280, 305, 317, 331, and 344 nanometers, corresponding to higher energy f-f transitions [8]. These peaks serve as spectroscopic reference points for analytical applications and provide detailed information about the electronic energy levels of the samarium(III) ion in the sulfate octahydrate environment [8].

Optical Band Gap Properties

Recent studies have characterized the optical band gap of samarium-containing compounds, revealing important insights into the electronic structure. The minimum band gap value reported for samarium-cerium compounds containing similar structural units is approximately 2.76 electron volts [5]. This band gap value indicates semiconducting behavior and suggests potential applications in optoelectronic devices.

The average transmittance in the blue light region (360-450 nanometers) reaches as low as 8.90% for optimized samarium-containing compositions, demonstrating the compound's effectiveness as a blue light filter [5]. This property has significant implications for applications in protective eyewear and display technologies where blue light filtering is required.

Nuclear Magnetic Resonance

Nuclear magnetic resonance spectroscopy of samarium(III) sulfate octahydrate presents unique challenges due to the paramagnetic nature of the samarium(III) ion. The unpaired electrons in the 4f⁵ electronic configuration of samarium(III) lead to significant paramagnetic effects that influence the nuclear magnetic resonance behavior of nearby nuclei [9] [10].

Paramagnetic Effects on Nuclear Magnetic Resonance

The presence of paramagnetic samarium(III) centers causes substantial broadening of nuclear magnetic resonance signals for nuclei in close proximity to the metal ion. The paramagnetic relaxation enhancement effect significantly reduces the relaxation times of protons in the coordinated water molecules and nearby nuclei [9]. This phenomenon results in severely broadened or completely suppressed nuclear magnetic resonance signals for nuclei directly coordinated to the samarium centers.

Despite these challenges, nuclear magnetic resonance spectroscopy can provide valuable information about the hydration environment and molecular dynamics of the compound. The water molecules in the secondary coordination sphere, which are less affected by the paramagnetic center, may still exhibit observable nuclear magnetic resonance signals [9]. These signals can provide insights into the hydrogen bonding networks and water exchange dynamics within the crystal structure.

Solid-State Nuclear Magnetic Resonance Applications

Solid-state nuclear magnetic resonance techniques offer enhanced capabilities for studying paramagnetic lanthanide compounds [9]. Advanced pulse sequences and high magic angle spinning frequencies can partially overcome the challenges posed by paramagnetic broadening. Dynamic nuclear polarization enhanced nuclear magnetic resonance spectroscopy has emerged as a particularly powerful approach for pharmaceutical and materials applications [9].

For samarium(III) sulfate octahydrate, solid-state carbon-13 nuclear magnetic resonance could potentially provide information about any organic impurities or decomposition products, while oxygen-17 nuclear magnetic resonance might reveal details about the water coordination environment [9]. However, these measurements require specialized equipment and techniques due to the compound's paramagnetic nature.

X-ray Diffraction Analysis

X-ray diffraction analysis provides definitive structural information about the crystal structure and phase purity of samarium(III) sulfate octahydrate. The compound crystallizes in a well-defined monoclinic crystal system that has been characterized through both powder and single-crystal diffraction methods [11] [12].

Crystal Structure Parameters

Samarium(III) sulfate octahydrate adopts a monoclinic crystal structure with space group C2/c [12]. The unit cell parameters have been precisely determined through Rietveld refinement analysis: a = 21.605 Ångströms, b = 6.724 Ångströms, c = 6.978 Ångströms, and β = 107.91 degrees [12]. The unit cell volume is calculated to be 964.48 cubic Ångströms with Z = 4, indicating four formula units per unit cell [12].

The density of the compound is 2.93 grams per cubic centimeter, consistent with the heavy lanthanide content and the presence of eight water molecules per formula unit [13] [11]. These crystallographic parameters conform to the expected structure for lanthanide sulfate octahydrates and are consistent with the isotypic series of rare earth sulfate hydrates [4] [14].

Structural Features and Coordination Environment

The crystal structure exhibits a layered arrangement with samarium cations forming slightly undulated layers separated by sulfate tetrahedra and water molecules [15]. The samarium(III) ions are coordinated by eight or nine oxygen atoms, depending on the specific crystallographic site, in a coordination environment typical of lanthanide hydrates [12].

X-ray diffraction analysis confirms the presence of both coordinated water molecules and hydrogen-bonded water networks throughout the structure [15]. The sulfate anions adopt tetrahedral coordination and serve as bridging ligands between the samarium centers, contributing to the three-dimensional framework stability [12].

Phase Purity and Quality Assessment

X-ray diffraction patterns confirm that the synthesized material conforms to the expected structure for samarium(III) sulfate octahydrate [11]. The sharp, well-defined diffraction peaks indicate high crystallinity and phase purity. Specification sheets confirm that the X-ray diffraction pattern conforms to the expected structure, with no significant impurity phases detected [11].

The diffraction analysis also provides information about thermal expansion behavior, revealing anisotropic thermal expansion characteristics. While all unit cell parameters increase with temperature, the monoclinic angle β shows a particularly strong temperature dependence [4]. This anisotropic behavior has implications for the compound's thermal stability and potential applications at elevated temperatures.

Electron Paramagnetic Resonance

Electron paramagnetic resonance spectroscopy of samarium(III) sulfate octahydrate is complicated by the electronic configuration of the samarium(III) ion. The 4f⁵ electronic configuration of samarium(III) results in a complex magnetic behavior that affects electron paramagnetic resonance signal characteristics [16] [17].

Samarium(III) Electron Paramagnetic Resonance Characteristics

Samarium(III) ions typically do not exhibit well-resolved electron paramagnetic resonance signals under standard measurement conditions due to their large magnetic moment and rapid electronic relaxation [16]. The ⁶H₅/₂ ground state of samarium(III) leads to complex splitting patterns and broad linewidths that often render the signals unobservable or difficult to interpret [17].

However, electron paramagnetic resonance studies have been successfully conducted on samarium sulfate octahydrate systems using gadolinium(III) as a paramagnetic probe [16] [17]. When gadolinium(III) ions are introduced as dopants into the samarium sulfate octahydrate lattice, they provide well-resolved electron paramagnetic resonance signals that can be used to study the local environment and crystal field effects [16].

Gadolinium(III) Probe Studies

Electron paramagnetic resonance studies of gadolinium(III)-doped samarium(III) sulfate octahydrate have been conducted at 290 Kelvin using X-band frequencies (9.3 gigahertz) [16] [17]. The gadolinium(III) ions, with their ⁸S₇/₂ ground state, provide isotropic electron paramagnetic resonance signals with a g-factor of 1.990 ± 0.002 [18] [16].

Two distinct magnetic complexes have been identified in the gadolinium-doped samarium sulfate octahydrate system, indicating different local environments for the rare earth ions [16]. The linewidths typically range from 50 to 100 Gauss, with broadening attributed to exchange interactions between the paramagnetic centers [16]. These studies provide valuable insights into the local symmetry and crystal field environment experienced by the rare earth ions in the sulfate octahydrate structure.

Temperature and Frequency Dependence

Electron paramagnetic resonance measurements are typically performed at room temperature (290 Kelvin) using standard X-band frequencies [16]. The temperature dependence of the electron paramagnetic resonance parameters provides information about the thermal behavior of the paramagnetic centers and their interactions with the host lattice [18].

Dates

Last modified: 08-15-2023

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